Boc-glu(obzl)-oh dcha
Overview
Description
Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt, commonly referred to as Boc-Glu(OBzl)-OH DCHA, is a derivative of the amino acid glutamic acid. This compound is widely used in peptide synthesis due to its protective groups, which help control the reactivity of amino acid side chains during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt involves the protection of the amino and carboxyl groups of glutamic acid. The amino group is protected using a tert-butoxycarbonyl (Boc) group, while the carboxyl group is protected using a benzyl (OBzl) group. The dicyclohexylammonium salt is formed by reacting the protected glutamic acid with dicyclohexylamine.
Industrial Production Methods
In industrial settings, the synthesis of Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt typically involves large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and OBzl protective groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation or catalytic transfer hydrogenation is used to remove the OBzl group.
Coupling Reactions: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) are used to facilitate peptide bond formation.
Major Products Formed
Deprotection Reactions: The major products are the free amino acid and the removed protective groups.
Coupling Reactions: The major products are peptides formed by linking Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt with other amino acids.
Scientific Research Applications
Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt involves its role as a protected amino acid derivative. The protective groups (Boc and OBzl) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The dicyclohexylammonium salt enhances the solubility and stability of the compound during synthesis .
Comparison with Similar Compounds
Similar Compounds
- Boc-L-glutamic acid-α-methyl ester dicyclohexylammonium salt
- Boc-L-glutamic acid-α-ethyl ester dicyclohexylammonium salt
Uniqueness
Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt is unique due to its specific protective groups, which provide distinct reactivity and stability profiles compared to other similar compounds. The benzyl ester group offers a different level of protection and reactivity compared to methyl or ethyl esters, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);11-13H,1-10H2/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGYLOMCRIZGSY-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13574-84-0 | |
Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13574-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-benzyl N-(tert-butoxycarbonyl)-L-2-aminoglutarate, compound with N-dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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